molecular formula C17H11ClF2N4O2 B10780116 2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide

2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide

Cat. No.: B10780116
M. Wt: 376.7 g/mol
InChI Key: NKALKXMQBFLGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chloro, cyano, fluoro, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core:

    Cyclopropanecarbonyl Group Addition: The cyclopropanecarbonyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane.

    Pyridine Ring Functionalization: The pyridine ring is functionalized separately, often starting from a halogenated pyridine derivative, followed by amination and further functional group modifications.

    Coupling Reactions: The final step involves coupling the functionalized benzamide with the pyridine derivative, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic aromatic substitution reactions.

    Reduction and Oxidation: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Amide Bond Formation: The amide bond in the compound can be formed or broken under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include substituted benzamides.

    Reduction Products: Amines or alcohols, depending on the extent of reduction.

    Oxidation Products: Carboxylic acids or nitriles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, 2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise functional group placement.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the cyano and fluoro groups suggests it could form strong interactions with biological macromolecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-cyano-6-fluorobenzamide: Lacks the pyridine and cyclopropanecarbonyl groups, making it less complex.

    4-cyano-6-fluoro-N-[2-(2-fluorocyclopropanecarbonyl)amino]pyridin-2-yl]benzamide: Similar but with different substitution patterns on the benzene ring.

Uniqueness

The unique combination of functional groups in 2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide provides it with distinct chemical properties, such as increased reactivity and potential for forming multiple types of interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H11ClF2N4O2

Molecular Weight

376.7 g/mol

IUPAC Name

2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide

InChI

InChI=1S/C17H11ClF2N4O2/c18-11-3-8(7-21)4-13(20)15(11)17(26)23-9-1-2-22-14(5-9)24-16(25)10-6-12(10)19/h1-5,10,12H,6H2,(H2,22,23,24,25,26)

InChI Key

NKALKXMQBFLGQI-UHFFFAOYSA-N

Canonical SMILES

C1C(C1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.